4-((1-((1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine
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Overview
Description
4-((1-((1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine is a complex organic compound that features a combination of imidazole, piperidine, and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-((1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine typically involves multiple steps, starting with the preparation of the individual moieties followed by their coupling. The imidazole ring can be synthesized through the reaction of glyoxal and ammonia . The piperidine ring is often synthesized via hydrogenation of pyridine derivatives . The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester . These moieties are then coupled under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the synthesis of the individual moieties and their coupling, as well as the use of catalysts to improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
4-((1-((1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring would yield imidazole N-oxides, while reduction of the sulfonyl group would yield a sulfide .
Scientific Research Applications
4-((1-((1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-((1-((1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions and enzymes, inhibiting their activity . The piperidine moiety can interact with receptors in the nervous system, modulating their activity . The pyrimidine moiety can interact with nucleic acids, affecting their function .
Comparison with Similar Compounds
Properties
IUPAC Name |
4-[[1-(1H-imidazol-5-ylsulfonyl)piperidin-4-yl]methoxy]-5,6-dimethylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O3S/c1-11-12(2)17-10-19-15(11)23-8-13-3-5-20(6-4-13)24(21,22)14-7-16-9-18-14/h7,9-10,13H,3-6,8H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRJBUKNSIBPHMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCN(CC2)S(=O)(=O)C3=CN=CN3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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